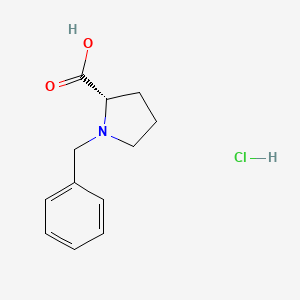

N-Benzyl-(S)-proline Hydrochloride

Description

Contextualizing Chiral Amines as Pivotal Components in Enantioselective Catalysis

Chiral amines are fundamental building blocks in the synthesis of a vast array of biologically active compounds, including pharmaceuticals, agrochemicals, and natural products. nih.govacs.org Their importance is underscored by the fact that a significant portion of small-molecule drugs contains at least one chiral amine moiety. acs.org The enantioselective synthesis of these amines, which involves the preferential formation of one of two mirror-image isomers (enantiomers), is a critical challenge in modern organic chemistry.

Historically, the synthesis of chiral amines has been dominated by methods involving transition metal catalysis. nih.gov However, the field has witnessed a paradigm shift with the rise of organocatalysis, where small organic molecules, such as chiral amines, are used as catalysts. psu.edu Chiral amines can function as catalysts in several ways; they can act as nucleophiles, bases, or form key intermediates like enamines and iminium ions. psu.edu This versatility allows them to catalyze a broad spectrum of asymmetric transformations, often with high levels of stereocontrol. psu.edu The pioneering work in this area can be traced back to the use of cinchona alkaloids in the 1960s. psu.edu

Evolution of Proline-Based Organocatalysts and Ligands

The use of the simple amino acid L-proline as an organocatalyst marked a watershed moment in asymmetric synthesis. wikipedia.orgtcichemicals.com Seminal work in the 1970s by Hajos and Parrish, and Eder, Sauer, and Wiechert independently demonstrated the ability of proline to catalyze an intramolecular aldol (B89426) reaction with high enantioselectivity. wikipedia.orgtcichemicals.com This discovery, often referred to as the Hajos-Parrish-Eder-Sauer-Wiechert reaction, laid the foundation for the burgeoning field of proline organocatalysis. wikipedia.org

The catalytic power of proline stems from its unique secondary amine structure held within a rigid pyrrolidine (B122466) ring, which allows for the formation of a chiral enamine intermediate. wikipedia.org This intermediate then reacts with an electrophile, leading to the creation of a new stereocenter with a high degree of predictability. Proline and its derivatives have since been successfully employed in a wide range of asymmetric reactions, including Mannich reactions, Michael additions, and Diels-Alder reactions. wikipedia.orgacs.org The mechanism of these reactions is often rationalized through a six-membered enamine transition state, as described by the Zimmerman-Traxler model. wikipedia.org

The initial success of proline spurred the development of a vast array of proline-derived catalysts and ligands designed to improve upon its performance. These modifications aimed to enhance solubility, increase catalytic activity, and broaden the scope of applicable substrates. nih.govorganic-chemistry.org Notable examples include the development of diarylprolinol silyl (B83357) ethers, often referred to as Hayashi-Jorgensen catalysts, and various proline sulfonamides. tcichemicals.comnih.gov

Historical Development and Significance of N-Alkylated Proline Derivatives

The logical progression from modifying the carboxylic acid or the pyrrolidine ring of proline was the exploration of N-alkylated derivatives. The introduction of a substituent on the proline nitrogen atom offered another avenue to fine-tune the steric and electronic properties of the catalyst. This modification can significantly influence the catalyst's reactivity and the stereochemical outcome of the reaction.

The synthesis of N-alkylated proline derivatives has been an area of active research, with various methods developed for their preparation without racemization of the chiral center. acs.org These derivatives have found application in a variety of asymmetric transformations. For instance, N-alkylated prolines can be used to control the stereodynamics of the proline ring system, which is crucial for achieving high diastereoselectivity in certain reactions. researchgate.net

N-Benzyl-(S)-proline Hydrochloride stands out as a particularly useful N-alkylated proline derivative. The benzyl (B1604629) group, with its steric bulk and electronic properties, plays a crucial role in directing the stereochemical course of reactions. It has been utilized in the synthesis of other complex chiral molecules and as a ligand in metal-catalyzed reactions. For example, a new (S)-N-benzylproline-derived ligand was recently reported for the asymmetric synthesis of functionalized amino acids via Ni(II)-Schiff base complexes. beilstein-journals.org The presence of the benzyl group was found to enhance the conformational rigidity of the complex, leading to higher stereoselectivity. beilstein-journals.org

The development of N-alkylated proline derivatives like this compound represents a significant advancement in the field of organocatalysis. These tailored catalysts offer improved performance and broader applicability compared to the parent amino acid, enabling the efficient and selective synthesis of complex chiral molecules that are vital to the pharmaceutical and chemical industries.

Properties

CAS No. |

108-89-4; 92086-93-6 |

|---|---|

Molecular Formula |

C12H16ClNO2 |

Molecular Weight |

241.72 |

IUPAC Name |

(2S)-1-benzylpyrrolidine-2-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C12H15NO2.ClH/c14-12(15)11-7-4-8-13(11)9-10-5-2-1-3-6-10;/h1-3,5-6,11H,4,7-9H2,(H,14,15);1H/t11-;/m0./s1 |

InChI Key |

ZNWHWMURQWRKED-MERQFXBCSA-N |

SMILES |

C1CC(N(C1)CC2=CC=CC=C2)C(=O)O.Cl |

solubility |

not available |

Origin of Product |

United States |

Mechanistic Elucidation of N Benzyl S Proline Catalysis and Chiral Induction

Enamine-Based Catalysis Mechanisms Mediated by N-Benzyl-(S)-proline Derivatives

The catalytic cycle of N-Benzyl-(S)-proline, like its parent amino acid, is rooted in the formation of a nucleophilic enamine intermediate. This mode of activation is central to its ability to facilitate reactions such as aldol (B89426) and Mannich additions with high stereoselectivity. researchgate.netwikipedia.orgnih.gov

Formation and Reactivity of Transient Enamine Intermediates

The catalytic cycle begins with the condensation of the secondary amine of N-Benzyl-(S)-proline with a carbonyl compound, typically a ketone or an aldehyde, to form an iminium ion. Subsequent deprotonation at the α-carbon generates the key transient enamine intermediate. nih.govresearchgate.net This enamine is significantly more nucleophilic than the starting carbonyl compound, with its reactivity enhanced by the electron-donating nitrogen atom. researchgate.net The enamine's highest occupied molecular orbital (HOMO) is raised in energy, making it a potent nucleophile ready to attack an electrophile, such as an aldehyde in an aldol reaction or an imine in a Mannich reaction. researchgate.net

The formation of the enamine is a reversible process, and it exists in equilibrium with the starting materials and a parasitic oxazolidinone species, which can form from the reaction of the catalyst with the carbonyl substrate. wikipedia.org While oxazolidinones can be observed, particularly with ketones, they are generally considered off-cycle intermediates that can diminish the reaction rate but still allow for catalytic turnover. wikipedia.orgnih.gov The structure of the enamine, particularly the geometry of the double bond and the conformation of the pyrrolidine (B122466) ring, is critical for subsequent stereochemical outcomes. nih.gov

Role of Secondary Amine and Carboxylic Acid Functionalities in Dual Activation

A defining feature of proline-type catalysis is the bifunctional nature of the catalyst, where the secondary amine and the carboxylic acid work in concert to orchestrate the reaction. The secondary amine is essential for the formation of the nucleophilic enamine, as described above. Simultaneously, the carboxylic acid moiety acts as a Brønsted acid. researchgate.net In the key bond-forming step, the carboxylic acid proton activates the electrophile (e.g., an aldehyde) by forming a hydrogen bond with its carbonyl oxygen. This activation lowers the energy of the electrophile's lowest unoccupied molecular orbital (LUMO), making it more susceptible to nucleophilic attack by the enamine. This dual activation, with the amine group acting as a covalent catalyst to form the enamine and the acid group acting as a non-covalent co-catalyst, is a hallmark of this system. beilstein-journals.org

Analysis of Six-Membered Ring Transition States in Stereochemical Control

The stereoselectivity of reactions catalyzed by N-Benzyl-(S)-proline is rationalized by the Zimmerman-Traxler model, which proposes a highly organized, chair-like six-membered ring transition state. wikipedia.orglibretexts.orgharvard.edu This transition state involves the enamine, the electrophile (e.g., an aldehyde), and the catalyst's carboxylic acid group.

In this model, the enamine attacks the aldehyde, and the stereochemical outcome is dictated by the minimization of steric interactions within this cyclic arrangement. The carboxylic acid of the catalyst forms a hydrogen bond with the aldehyde's carbonyl oxygen, locking the components into a rigid conformation. wikipedia.org The substituent of the aldehyde (R group) preferentially occupies a pseudo-equatorial position to avoid steric clashes with the catalyst framework, particularly the pyrrolidine ring. This orientation directs the enamine to attack one specific face of the aldehyde (typically the re-face for an (S)-proline derived catalyst), thereby controlling the absolute stereochemistry of the newly formed stereocenter. nih.govlibretexts.org The inherent chirality of the (S)-proline backbone is thus effectively transferred to the product.

Intermolecular Interactions Governing Stereoselectivity

Beyond the covalent interactions that define the enamine pathway, a network of weaker intermolecular forces is responsible for stabilizing the crucial transition state and ultimately dictating the high degree of stereoselectivity observed.

Hydrogen Bonding Networks in Transition State Stabilization

Hydrogen bonding is the cornerstone of stereochemical control in N-Benzyl-(S)-proline catalysis. The primary and most critical hydrogen bond is the one between the catalyst's carboxylic acid proton and the carbonyl oxygen of the electrophilic acceptor (e.g., aldehyde). wikipedia.orgbeilstein-journals.org This interaction not only activates the electrophile but also serves as a geometric anchor, fixing the relative orientation of the reactants within the Zimmerman-Traxler transition state. This precise positioning is essential for achieving high enantioselectivity. nih.gov Research on related proline-based systems has shown that this templating effect is crucial for directing the reacting partners into a preferred arrangement. beilstein-journals.org The strength and geometry of this hydrogen bond are fundamental to the stability of the favored transition state over other possible, less-ordered pathways.

Steric and Electronic Effects of N-Benzyl Substituent on Facial Selectivity

The introduction of the N-benzyl group in place of the N-H proton of proline has profound effects on the catalyst's behavior and efficacy.

Steric Effects: The bulky benzyl (B1604629) group significantly influences the steric environment around the catalyst's active site. This steric hindrance can play a crucial role in facial selectivity by further restricting the possible approach trajectories of the electrophile. libretexts.org In the transition state, the benzyl group can create unfavorable steric interactions with one face of the incoming electrophile, effectively blocking that approach and reinforcing the facial bias established by the pyrrolidine ring. This leads to an enhanced preference for a single transition state, often resulting in higher enantioselectivity compared to unsubstituted proline under certain conditions. For instance, in Mannich reactions, the steric clash between the aromatic ring of an incoming imine and the catalyst framework is a key factor in determining the product's stereochemistry. libretexts.org

Electronic Effects: The benzyl group can also exert electronic effects, although these are often more subtle than its steric influence. The benzyl group is generally considered to be weakly electron-donating through induction. This can slightly increase the electron density on the nitrogen atom, potentially influencing the nucleophilicity of the resulting enamine intermediate. However, the primary role of the benzyl group in controlling stereoselectivity is widely attributed to its steric bulk, which provides a more defined and rigid chiral pocket for the reaction to occur.

The following tables present research findings from reactions catalyzed by N-benzyl-(S)-proline derivatives, illustrating their effectiveness in asymmetric synthesis.

Table 1: Asymmetric Aldol Reaction of Aromatic Aldehydes with Ketones Catalyzed by a Protonated N'-benzyl-N'-prolyl Proline Hydrazide rsc.orgnih.gov

| Aldehyde Substrate | Ketone Substrate | Yield (%) | anti/syn Ratio | ee (%) (anti) |

| 4-NO₂C₆H₄CHO | Cyclohexanone | 99 | >99:1 | 99 |

| 4-NO₂C₆H₄CHO | Acetone (B3395972) | 98 | - | 96 |

| 4-ClC₆H₄CHO | Cyclohexanone | 99 | >99:1 | 99 |

| 2-ClC₆H₄CHO | Cyclohexanone | 99 | >99:1 | 99 |

| C₆H₅CHO | Cyclohexanone | 95 | 96:4 | 98 |

Reactions catalyzed by a derivative, demonstrating the potential of the N-benzylproline scaffold.

Table 2: Asymmetric Three-Component Mannich Reaction Catalyzed by (S)-Proline nih.gov

| Ketone/Aldehyde | Aldehyde | Amine | dr (syn/anti) | Yield (%) | ee (%) (syn) |

| Acetone | 4-NO₂C₆H₄CHO | p-Anisidine | - | 51 | 96 |

| Cyclohexanone | HCHO | p-Anisidine | >99:1 | 82 | 99 |

| Hydroxyacetone | 4-NO₂C₆H₄CHO | p-Anisidine | 95:5 | 45 | >99 |

| Propanal | HCHO | p-Anisidine | 98:2 | 91 | >99 |

Data for proline is provided for context on the foundational Mannich reaction.

Influence of Solvent and pH on Enantiomeric Outcomes

The solvent environment and pH play a pivotal role in dictating the enantioselectivity of proline-catalyzed reactions. nih.gov While specific data for N-Benzyl-(S)-proline hydrochloride is limited, the principles governing proline and its derivatives can be extrapolated. The choice of solvent can significantly alter the enantiomeric ratio (er) of the products. nih.gov For instance, in proline-catalyzed aldol reactions, a variation in solvent can lead to a wide range of enantiomeric ratios, from 67:33 to 88:12. nih.gov This sensitivity to the solvent arises from its influence on the transition state's structural organization and the noncovalent interactions that govern selectivity. nih.gov

The solubility of the catalyst is another critical factor. N-substituted proline derivatives, such as N-Benzyl-(S)-proline, often exhibit improved solubility in less polar organic solvents compared to proline. acs.org This increased solubility in solvents like dichloromethane (B109758) can be advantageous, allowing for reactions to be conducted under conditions where proline itself might be ineffective. psu.edu The ability to use a wider range of solvents provides greater flexibility in optimizing reaction conditions for achieving high enantioselectivity.

The pH of the reaction medium is also a crucial parameter, particularly for catalysts like this compound, which is the protonated form of the amine. The protonation state of the carboxylic acid and the amine group of the proline ring is central to its catalytic cycle. The zwitterionic form of proline is believed to be the active catalytic species in many reactions, where the carboxylic acid acts as a Brønsted acid and the amine as a nucleophile. The pH influences the equilibrium between the protonated, zwitterionic, and deprotonated forms of the catalyst, thereby affecting its catalytic efficiency and the stereochemical outcome.

Influence of Solvent on Enantioselectivity in Proline-Derivative Catalyzed Reactions

The following table illustrates the effect of different solvents on the enantiomeric excess (ee) of products in reactions catalyzed by proline derivatives. While not specific to N-Benzyl-(S)-proline, it demonstrates the general trend of solvent influence.

| Solvent | Catalyst System | Reaction Type | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|

| DMSO | L-proline | Aldol Reaction | High | psu.edu |

| Dichloromethane | Tetrazole catalyst 5 | Mannich-type Reaction | High | psu.edu |

| CH2Cl2 | 3-Methyl-β-proline | anti-Mannich-type Reaction | High | acs.org |

| THF | 3-Methyl-β-proline | anti-Mannich-type Reaction | Low Diastereoselectivity | acs.org |

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry has become an indispensable tool for elucidating the intricate mechanisms of organocatalyzed reactions. nih.govarxiv.org Techniques such as Density Functional Theory (DFT), quantum mechanical simulations, and molecular dynamics simulations provide valuable insights into transition state geometries, reaction pathways, and the conformational behavior of catalysts like N-Benzyl-(S)-proline. nih.govarxiv.orgfrontiersin.org

Density Functional Theory (DFT) Studies of Transition State Energies

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. In the context of N-Benzyl-(S)-proline catalysis, DFT calculations are employed to determine the energies of reactants, intermediates, transition states, and products. By mapping the potential energy surface, researchers can identify the most favorable reaction pathway and understand the origins of stereoselectivity.

The transition state energy is a critical parameter, as it directly relates to the reaction rate. nih.gov For proline-catalyzed reactions, DFT studies have been instrumental in rationalizing the observed stereochemical outcomes. For example, in the proline-catalyzed intramolecular aldol reaction, the formation of a six-membered enamine transition state is predicted, consistent with the Zimmerman-Traxler model. wikipedia.org The chair-like transition state, stabilized by hydrogen bonding, dictates the facial selectivity of the reaction. The presence of the N-benzyl group in N-Benzyl-(S)-proline would introduce additional steric bulk, which can be modeled using DFT to predict its influence on the transition state geometry and, consequently, the enantioselectivity.

Quantum Mechanical Simulations of Reaction Pathways

Quantum mechanical (QM) simulations offer a dynamic perspective on reaction pathways, allowing for the exploration of the entire reaction coordinate. arxiv.org These simulations can trace the transformation from reactants to products, providing a detailed picture of bond-forming and bond-breaking events. For complex reactions, QM methods can predict the ratios of different stereoisomeric products. nih.gov

In the case of proline-catalyzed reactions, QM simulations have been used to predict the stereoselectivities of asymmetric intermolecular aldol reactions with considerable accuracy. nih.gov By simulating the reaction pathway, it is possible to identify the key intermediates and transition states that control the stereochemical outcome. For N-Benzyl-(S)-proline, QM simulations could elucidate how the benzyl group influences the enamine formation step and the subsequent C-C bond formation, providing a rationale for the observed enantioselectivity.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. frontiersin.org For a flexible molecule like N-Benzyl-(S)-proline, MD simulations are crucial for understanding its conformational landscape. The proline ring can exist in different puckered conformations (endo and exo), and the orientation of the N-benzyl group is also flexible. nih.gov These conformational preferences can significantly impact the catalyst's ability to induce chirality.

MD simulations can reveal the preferred conformations of the catalyst in different solvent environments and how it interacts with substrates. nih.govresearchgate.net For instance, simulations can show how the N-benzyl group might shield one face of the proline ring, directing the approach of the substrate to the other face and leading to high enantioselectivity. Gaussian accelerated molecular dynamics, a specialized MD technique, has been used to study proline isomerization, which is a critical aspect of its catalytic cycle. frontiersin.org

Computational Methods in Catalysis Research

This table summarizes the application of various computational chemistry techniques in the study of reaction mechanisms, particularly relevant to proline-based catalysts.

| Computational Method | Application | Key Insights Provided | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Calculation of transition state energies | Understanding reaction rates and stereoselectivity | nih.gov |

| Quantum Mechanical Simulations | Tracing reaction pathways | Prediction of product stereoisomer ratios | nih.govarxiv.org |

| Molecular Dynamics (MD) Simulations | Conformational analysis of catalysts | Influence of catalyst conformation on chiral induction | frontiersin.orgresearchgate.net |

Applications of N Benzyl S Proline Hydrochloride in Asymmetric Organic Transformations

N-Benzyl-(S)-proline as an Organocatalyst in Carbon-Carbon Bond Forming Reactions

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, represents a major pillar of modern asymmetric synthesis, avoiding the use of potentially toxic or expensive metals. psu.edu Proline and its derivatives are among the most successful organocatalysts, operating primarily through an enamine-based catalytic cycle. researchgate.netwikipedia.org N-Benzyl-(S)-proline participates in this catalysis, where the secondary amine reacts with a carbonyl donor (a ketone or aldehyde) to form a chiral enamine intermediate. This enamine then attacks an electrophilic acceptor, followed by hydrolysis to release the product and regenerate the catalyst. researchgate.net

The asymmetric aldol (B89426) reaction is a fundamental method for constructing carbon-carbon bonds and creating chiral β-hydroxy carbonyl compounds. Proline and its derivatives are highly effective catalysts for both intermolecular and intramolecular versions of this reaction. researchgate.netresearchgate.net The first highly enantioselective organocatalytic transformation reported was the intramolecular aldol reaction known as the Hajos–Parrish–Eder–Sauer–Wiechert reaction, which utilizes proline to synthesize key steroid intermediates. wikipedia.orgunits.it

In the proposed mechanism, the catalyst reacts with a ketone to form a nucleophilic enamine. units.itias.ac.in The carboxylic acid group of the proline derivative then acts as a Brønsted acid, activating the aldehyde acceptor through hydrogen bonding and directing the stereochemical outcome of the reaction. wikipedia.org While much of the foundational work has focused on proline itself, derivatives like N-Benzyl-(S)-proline are employed to enhance solubility in various organic solvents and fine-tune the steric environment of the transition state. researchgate.net For instance, protonated N'-benzyl-N'-l-prolyl-l-proline hydrazide, a more complex derivative, has been developed as a highly effective catalyst for the direct asymmetric aldol reaction between aromatic aldehydes and ketones. nih.govrsc.org

The asymmetric Mannich reaction is a powerful tool for the synthesis of chiral β-amino aldehydes and ketones, which are precursors to valuable amino acids and amino alcohols. nih.govnih.gov Proline-based catalysts excel in promoting the direct, three-component Mannich reaction of an aldehyde, an amine, and a ketone. A more common and controlled variant involves the reaction of an aldehyde or ketone with a pre-formed imine. nih.gov

Catalysts derived from proline, including those with N-substituents, have been shown to afford Mannich products with excellent diastereo- and enantioselectivities. psu.edu For example, the reaction between various aldehydes and N-tert-butoxycarbonyl (N-Boc) imines proceeds efficiently in the presence of proline to give β-amino aldehydes in high yields. nih.gov More acidic proline derivatives, such as tetrazole and acylsulfonamide derivatives, have been developed to overcome some of proline's limitations, such as poor solubility in non-polar solvents and the need for high catalyst loadings. organic-chemistry.orgrsc.org These modified catalysts often provide superior results, achieving high yields and selectivities with reduced reaction times. organic-chemistry.org The N-benzyl group can similarly enhance catalyst solubility and performance in specific solvent systems.

The asymmetric Michael addition, involving the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of stereoselective C-C bond formation. Proline and its derivatives catalyze the Michael addition of ketones and aldehydes to various acceptors like nitro-olefins and chalcones. researchgate.netmdpi.com The secondary amine functionality and its pKa value contribute to proline's enhanced nucleophilicity in forming the key enamine intermediate when compared to other amino acids. mdpi.com

Research has focused on designing proline derivatives to improve catalytic efficiency. mdpi.com For instance, proline-derived tetrazole organocatalysts have demonstrated high efficiency in the addition of ketones to nitro-olefins. psu.edu Chiral ionic liquids based on L-proline have also been developed and tested as catalysts, in some cases achieving conversions and enantioselectivities comparable to or better than unmodified proline. mdpi.com The introduction of lipophilic substituents, such as a decyl group on β-proline, has been shown to promote Michael reactions in water through hydrophobic interactions, allowing for high yields with low catalyst loading. nih.gov

Asymmetric allylation reactions are crucial for introducing chiral allyl groups into molecules. While the proline-catalyzed α-allylation of aldehydes is a well-established process, the corresponding reaction with imines is also of significant interest for synthesizing chiral homoallylic amines. The catalytic cycle is believed to proceed through the formation of a chiral enamine from the reaction of proline with an aldehyde donor, which then attacks an allylating agent. A highly enantioselective palladium/Brønsted acid co-catalyzed direct α-allylation of aldehydes has been developed, showcasing the power of cooperative catalysis. nih.gov

In a related transformation, the benzylation of N-tert-butanesulfinyl imines using activated benzylboronic acid pinacol (B44631) ester has been reported to proceed with good diastereoselectivity. nih.gov While direct catalysis by N-Benzyl-(S)-proline in imine allylation is less documented, the fundamental principles of enamine and iminium catalysis suggest its potential applicability. The synthesis of functionalized N-heterocycles, such as pyrrolidines, often utilizes azomethine ylides generated from precursors like N-benzyl-N-(methoxymethyl)-N-trimethylsilylmethylamine for cycloaddition reactions with various alkenes. enamine.net

N-Benzyl-(S)-proline Derivatives as Chiral Ligands in Transition Metal Catalysis

Beyond organocatalysis, N-Benzyl-(S)-proline and its derivatives serve as powerful chiral auxiliaries in transition metal catalysis. In this role, the proline derivative is incorporated into a ligand that coordinates to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction.

A prominent application of N-Benzyl-(S)-proline is in the synthesis of non-proteinogenic α-amino acids using chiral Ni(II)-Schiff base complexes. nih.gov This methodology, pioneered by Belokon', involves a complex formed from Ni(II), an amino acid (typically glycine (B1666218) or alanine), and a chiral tridentate Schiff base ligand derived from (S)-N-benzylproline and an o-amino-benzophenone. beilstein-journals.orgresearchgate.net

This self-assembled complex acts as a chiral glycine equivalent. The coordination to the nickel center significantly increases the acidity of the α-protons of the glycine moiety, allowing for deprotonation with a mild base to form a nucleophilic enolate. nih.govnih.gov This enolate can then be reacted with a wide range of electrophiles (e.g., alkyl halides, aldehydes, Michael acceptors) to form new C-C bonds. The bulky, chiral environment created by the N-benzylproline ligand effectively shields one face of the enolate, leading to highly diastereoselective functionalization. researchgate.net After the reaction, the newly synthesized amino acid can be liberated from the complex, and the chiral auxiliary can potentially be recycled. nih.gov

Researchers have modified the original Belokon ligand to improve its properties. For instance, adding a bulky tert-butyl group to the benzophenone (B1666685) fragment was found to make the Ni(II) complex more conformationally rigid, leading to higher stereoselectivity and improved solubility. beilstein-journals.orgnih.gov

Table of Mentioned Chemical Compounds

Other Metal-Proline Conjugates in Enantioselective Catalysis

The strategic combination of a metal center with a proline-derived ligand is a powerful approach in asymmetric catalysis. The proline unit acts as a chiral auxiliary, influencing the spatial arrangement of reactants around the metal's active site to favor the formation of one enantiomer over the other.

Nickel(II) Complexes: Chiral Nickel(II) complexes of Schiff bases derived from proline derivatives, such as (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide, are highly effective for the asymmetric synthesis of non-standard amino acids. nih.gov These complexes function as chiral equivalents of glycine, allowing for stereocontrolled alkylation and addition reactions to produce a wide variety of tailor-made α-amino acids under mild conditions. nih.gov The transformation of these Ni(II) complexes has become a leading method for preparing structurally diverse amino acids. nih.gov

Palladium Complexes: Dual catalytic systems involving palladium and proline have been developed for reactions like the α-allylation of ketones and aldehydes with allylic alcohols. nih.gov In these systems, proline forms a nucleophilic enamine intermediate with the carbonyl compound, while the palladium complex, often with a specific ligand like Xantphos, generates a π-allyl palladium intermediate from the allylic alcohol. nih.gov This dual activation strategy enables the enantioselective formation of carbon-carbon bonds. Palladium-catalyzed asymmetric allylic alkylation (AAA) is a well-established method for creating stereocenters, and various proline-derived ligands have been explored to induce high enantioselectivity. nih.govacs.org

Rhodium Complexes: Chiral rhodium(II) carboxylate catalysts derived from proline are employed in various asymmetric catalytic reactions. acs.org These complexes are particularly effective in carbene, nitrene, and oxo-transfer reactions. Homogeneous rhodium(I) complexes have also been used for the highly chemoselective N-benzylation of amino acids like L-proline through reductive amination, offering an alternative to traditional alkylation methods that may lack selectivity.

Copper Complexes: The coordination chemistry of copper(II) with proline has been studied to understand the structural flexibility and electronic properties of copper metalloproteins. mdpi.com These fundamental studies on Cu(proline)₂ complexes help elucidate the mechanisms of bio-copper systems and inform the design of new catalysts. mdpi.com Copper-catalyzed asymmetric reactions, such as the reductive cross-coupling of alkenes, represent a powerful tool for constructing C(sp³)–C(sp³) bonds with high stereocontrol. nih.gov

Utilization in Asymmetric Resolution and Enantiomeric Enrichment

Beyond its role in catalysis, the N-benzylproline framework is instrumental in the separation of racemic mixtures and the enhancement of enantiomeric purity through various resolution techniques.

Liquid-Liquid Extraction Methodologies for Racemic N-Benzyl α-Amino Acids

A practical and efficient method for the resolution of racemic N-benzyl α-amino acids has been developed using enantioselective liquid-liquid extraction. This technique employs a lipophilic chiral salen-cobalt(III) complex as a selective extractant. nih.govnih.gov

The process involves two immiscible liquid phases, typically an organic solvent and an aqueous solution. The racemic mixture of N-benzyl α-amino acids resides in the aqueous phase. When the organic phase containing the chiral cobalt(III) complex is introduced, one enantiomer of the amino acid preferentially forms a complex with the cobalt center and is drawn into the organic layer. nih.gov The other enantiomer remains in the aqueous phase. This separation is driven by the differential stability of the diastereomeric complexes formed between the chiral cobalt selector and the two amino acid enantiomers.

A key feature of this method is the ability to recover the extracted amino acid. The complexed amino acid can be quantitatively released from the organic phase back into a fresh aqueous phase through a reductive counter-extraction, for instance, using L-ascorbic acid. nih.gov This process reduces the cobalt center from Co(III) to Co(II), breaking the complex and allowing for the recovery of both the enantiopure amino acid and the cobalt selector, which can be re-oxidized and reused. nih.gov

Table 1: Efficiency of Racemic N-Benzyl β³-Amino Acid Resolution via Liquid-Liquid Extraction

Data sourced from research on iterative liquid-liquid extraction with a chiral (salen)cobalt(III) complex. nih.gov

Retroracemization Strategies for Enantiomeric Purity Enhancement

To overcome the 50% yield limitation inherent in classical kinetic resolution, strategies involving retroracemization of the unwanted enantiomer have been developed. This concept is most effectively applied in a process known as dynamic kinetic resolution (DKR). In DKR, the resolution of the racemic mixture occurs concurrently with the in-situ racemization of the slower-reacting (unwanted) enantiomer. This continuous racemization ensures that the substrate is constantly supplied to the resolution process, allowing for a theoretical conversion of up to 100% of the starting racemate into a single, chirally pure product.

This strategy is particularly relevant for the enantiomeric enrichment of amino acid derivatives. The DKR of N-acyl-amino acids, for example, often combines an enzyme for the enantioselective reaction step with a metal catalyst to facilitate the racemization of the unreacted enantiomer.

Table 2: Dynamic Kinetic Resolution of N-Benzoyl-DL-amino Acids

Data from a study on DKR via peptide bond formation. nih.gov

Advanced Methodological Developments and Innovations in N Benzyl S Proline Catalysis

Design and Synthesis of Novel Bifunctional N-Benzyl-(S)-proline Organocatalysts

The development of bifunctional organocatalysts, which possess both a nucleophilic and an electrophilic activation site within a single molecule, has been a pivotal advancement in asymmetric synthesis. beilstein-journals.org These catalysts often feature cooperative functionalities, such as (thio)urea and tertiary amino groups, which work in concert to activate both the nucleophile and the electrophile in a spatially defined manner. beilstein-journals.org This dual activation strategy facilitates a variety of stereoselective addition reactions. beilstein-journals.org

Incorporation into Peptide-Mimicking Structures

The integration of N-Benzyl-(S)-proline into peptide-mimicking scaffolds is a sophisticated strategy to create highly organized and efficient organocatalysts. These structures aim to replicate the well-defined active sites of enzymes, thereby achieving superior stereocontrol. For instance, protonated N'-benzyl-N'-l-prolyl-l-proline hydrazide has been developed as a highly enantioselective catalyst for the asymmetric direct aldol (B89426) reaction between aromatic aldehydes and ketones. nih.gov This peptide-like structure creates a specific chiral environment that effectively controls the facial selectivity of the reaction.

| Catalyst | Aldehyde | Ketone | Yield (%) | Enantiomeric Excess (ee, %) |

| Protonated N'-benzyl-N'-l-prolyl-l-proline hydrazide | 4-Nitrobenzaldehyde | Acetone (B3395972) | 95 | 99 |

| Protonated N'-benzyl-N'-l-prolyl-l-proline hydrazide | 2-Chlorobenzaldehyde | Cyclohexanone | 92 | 98 |

| Protonated N'-benzyl-N'-l-prolyl-l-proline hydrazide | Benzaldehyde (B42025) | Acetophenone | 85 | 90 |

Table 1: Performance of a Peptide-Mimicking N-Benzyl-(S)-proline Catalyst in Asymmetric Aldol Reactions nih.gov

Hybrid Catalysts with Multiple Chiral or Activating Centers

To further enhance stereoselectivity, hybrid catalysts incorporating N-Benzyl-(S)-proline along with other chiral or activating centers have been designed. These catalysts can create a more complex and defined chiral pocket, leading to improved enantiomeric excesses. An example includes the development of chiral bifunctional organocatalysts with a spirocyclic pyrrolidine (B122466) backbone derived from proline, which contains additional fluoro-alkyl and aryl sulfonamide functionalities. nih.gov While not explicitly N-Benzyl-(S)-proline, these proline-type catalysts demonstrate the principle of multiple chiral centers. These catalysts have proven effective in asymmetric Mannich/acylation/Wittig reaction sequences. nih.gov

Calixarene-Supported and Other Supramolecular Catalytic Systems

Supramolecular chemistry offers a powerful tool for the development of advanced catalytic systems. Calixarenes, which are macrocyclic compounds, can serve as scaffolds for attaching multiple N-Benzyl-(S)-proline units. researchgate.netbeilstein-journals.org This creates a microenvironment that can enhance reaction rates and selectivities. For example, calix nih.govarene derivatives functionalized with L-proline have demonstrated excellent catalytic activity in asymmetric aldol condensations. researchgate.net The calixarene backbone can pre-organize the catalytic sites and create a hydrophobic cavity that can facilitate the reaction. researchgate.netbeilstein-journals.org The catalytic activity of these systems can be fine-tuned by modifying the structure of the calixarene and the linker attaching the proline moiety. beilstein-journals.org

| Calixarene-Prolinamide Catalyst | Reaction | Yield (%) | Enantiomeric Excess (ee, %) |

| Calix nih.govarene with two prolinamide units | Aldol reaction of 4-nitrobenzaldehyde and cyclohexanone | 98 | 95 |

| Calix nih.govarene with four prolinamide units | Michael addition of nitromethane to chalcone | 92 | 88 |

Table 2: Performance of Calixarene-Supported Proline Catalysts in Asymmetric Reactions beilstein-journals.org

Heterogeneous Catalysis and Immobilized N-Benzyl-(S)-proline Systems

The heterogenization of organocatalysts is a crucial step towards their industrial application, as it simplifies catalyst recovery and reuse. rsc.orgnih.gov

Anchoring to Mesoporous Silica (B1680970) and Other Solid Supports

Mesoporous silica materials, such as MCM-41, are excellent supports for the immobilization of N-Benzyl-(S)-proline and its derivatives due to their high surface area, tunable pore size, and thermal stability. ias.ac.innih.govresearchgate.net New organic-inorganic hybrid catalysts have been synthesized by covalently grafting proline derivatives into mesoporous MCM-41. ias.ac.in These materials have been successfully employed as catalysts for direct, asymmetric aldol reactions. ias.ac.in The supported catalysts can be recovered by simple filtration and reused multiple times without a significant loss in activity or enantioselectivity. ias.ac.innih.gov

| Solid Support | Catalyst Loading (mmol/g) | Reaction | Yield (%) after 1st cycle | ee (%) after 1st cycle | Yield (%) after 3rd cycle | ee (%) after 3rd cycle |

| Mesoporous Silica (MCM-41) | 0.5 | Aldol reaction | 95 | 96 | 92 | 95 |

| Amorphous Silica Gel | 0.7 | Aldol reaction | 88 | 90 | 80 | 88 |

| Magnetic Nanoparticles | 0.4 | Aldol reaction | 97 | 98 | 96 | 97 |

Table 3: Reusability of Proline Derivatives Anchored to Solid Supports in the Asymmetric Aldol Reaction ias.ac.inresearchgate.netmdpi.com

Polymer-Supported Catalysts and Compartmentalized Reaction Systems

Polymers offer another versatile platform for the immobilization of N-Benzyl-(S)-proline catalysts. dntb.gov.uanih.gov Polymer-supported proline-derived systems have been shown to be efficient and recyclable organocatalysts for various asymmetric transformations, including Aldol, Michael, and Mannich reactions. dntb.gov.ua These catalysts can be designed to be soluble in the reaction medium at a certain temperature and precipitate upon cooling, facilitating their separation from the product mixture. This approach combines the advantages of homogeneous catalysis (high activity) and heterogeneous catalysis (easy separation).

| Polymer Support | Reaction | Yield (%) | Enantiomeric Excess (ee, %) | Recyclability (cycles) |

| Polystyrene | Aldol reaction | 92 | 94 | 5 |

| Poly(ethylene glycol) (PEG) | Michael addition | 88 | 91 | 7 |

| Poly(N-isopropylacrylamide) | Mannich reaction | 95 | 96 | 6 |

Table 4: Performance of Polymer-Supported Proline Catalysts in Asymmetric Reactions dntb.gov.uanih.gov

Evaluation of Catalyst Reusability and Stability

A crucial aspect of the practical application of any catalyst is its ability to be reused over multiple reaction cycles without a significant decline in performance. For N-Benzyl-(S)-proline and its derivatives, particularly when employed in heterogeneous systems, catalyst reusability and stability are key areas of investigation. The primary strategy to enable reusability is the immobilization of the catalyst onto a solid support, which facilitates easy separation from the reaction mixture.

Research has demonstrated the successful immobilization of proline-based catalysts on various materials, including mesoporous silica like MCM-41, silica gel, and polymers. nih.govias.ac.in These supported catalysts can often be recovered by simple filtration and reused for several consecutive cycles. ias.ac.in Studies on proline derivatives grafted onto MCM-41 have shown that these hybrid catalysts can be recycled multiple times without a significant drop in enantioselectivity or loss of the support's mesostructure. ias.ac.in

The stability of the immobilized catalyst is paramount. Leaching of the active catalytic species from the support into the reaction medium is a potential issue that can lead to reduced activity over time and contamination of the product. Characterization of the catalyst after each use is therefore essential to confirm its structural integrity and the continued presence of the covalently anchored catalytic moiety.

The development of continuous flow chemistry has offered another avenue for enhancing catalyst stability and reusability. nih.gov By immobilizing an N-Benzyl-(S)-proline-based catalyst within a packed-bed reactor, the substrate can be continuously passed over the catalyst, allowing for a streamlined process and minimizing the handling of the catalyst. nih.gov This approach not only improves operational efficiency but can also enhance catalyst stability by maintaining it in a controlled environment.

The following table summarizes representative data on the reusability of immobilized proline-based catalysts from various studies, illustrating the potential for N-Benzyl-(S)-proline analogues.

| Catalyst System | Reaction Type | Number of Cycles | Observations on Activity and Selectivity | Reference |

|---|---|---|---|---|

| Proline derivative grafted on MCM-41 | Aldol Reaction | Multiple | Recovered by simple filtration and reused several times without significant loss in activity. | ias.ac.in |

| L-proline immobilized on silica gel (in flow) | Aldol Reaction | Continuous | Demonstrated the benefits of catalyst heterogenization and leveraging flow chemistry. | nih.gov |

| Multivalent polyglycerol supported catalyst | Friedel-Crafts Alkylation | 3 | Easy recovery by selective precipitation allowed reuse for three cycles. | researchgate.net |

Chemoenzymatic Approaches Incorporating N-Benzyl-(S)-proline Structures

The integration of organocatalysis with biocatalysis in chemoenzymatic cascade reactions represents a powerful strategy for the synthesis of complex chiral molecules. researchgate.net This approach aims to combine the selective bond-forming capabilities of organocatalysts like N-Benzyl-(S)-proline with the high specificity and mild operating conditions of enzymatic transformations. While challenges related to the compatibility of reaction conditions (e.g., solvent, pH, temperature) exist, successful examples highlight the potential of this methodology. mdpi.com

Chemoenzymatic cascades can be designed as one-pot sequential processes. For instance, an enzymatic reaction can be used to generate a substrate that is then directly converted in the same vessel by an N-Benzyl-(S)-proline-based catalyst. An example of a related approach involves the combination of an enzymatic aerobic oxidation followed by a proline-based organocatalytic step to produce chiral building blocks. researchgate.net Such a sequence leverages the enzyme for a clean oxidation and the organocatalyst for asymmetric C-C or C-P bond formation.

The N-benzyl group in N-Benzyl-(S)-proline can also be significant in chemoenzymatic contexts. In the chemoenzymatic polymerization of amino acid monomers, the presence of a benzyl (B1604629) ester group has been shown to enhance substrate affinity for the enzyme catalyst. acs.org This suggests that the N-benzyl moiety in N-Benzyl-(S)-proline could similarly influence interactions with enzymes in a dual catalytic system, potentially modulating activity or selectivity.

The development of these integrated systems requires careful optimization of reaction parameters to ensure that the organocatalyst does not inhibit the enzyme and vice versa. The use of biphasic systems, where the two catalytic steps occur in different phases, or the immobilization of one or both catalysts are common strategies to overcome compatibility issues. researchgate.net The incorporation of N-Benzyl-(S)-proline structures into such advanced chemoenzymatic cascades holds significant promise for creating efficient and stereoselective synthetic routes to valuable molecules.

Future Prospects and Emerging Research Areas for N Benzyl S Proline Hydrochloride

Expansion of Catalytic Scope to Novel Reaction Types and Substrates

While N-Benzyl-(S)-proline and its derivatives have proven effective in staple reactions like aldol (B89426) and Mannich additions, the future lies in expanding their catalytic prowess to a wider array of chemical transformations. nih.gov Researchers are actively investigating their application in novel reaction types to access a more diverse range of chiral molecules.

One promising avenue is the exploration of asymmetric Michael additions . For instance, copper(II) complexes incorporating ligands derived from both binaphthyl and proline have shown high yields and enantioselectivities (up to 96% yield and 92% ee) in the Michael addition of malonates to β,γ-unsaturated-α-ketoesters. rsc.org This demonstrates the potential for N-benzyl-proline-based catalysts in carbon-carbon bond-forming reactions beyond traditional carbonyl additions.

Another area of growing interest is the synthesis of chiral heterocycles . These structural motifs are prevalent in pharmaceuticals, and developing catalytic methods for their enantioselective synthesis is of paramount importance. nih.gov Recent work on the nickel/photoredox dual-catalyzed asymmetric cross-coupling of α-N-heterocyclic trifluoroborates with aryl bromides has highlighted the potential for proline-derived ligands in constructing N-benzylic heterocycles. nih.gov This opens the door for N-Benzyl-(S)-proline Hydrochloride and its derivatives to be employed in novel carbon-sp2 to carbon-sp3 bond formations.

Furthermore, the application of proline-based catalysts in α-functionalization reactions , such as α-amination and α-aminoxylation, is a burgeoning field. nih.gov These reactions provide direct routes to valuable chiral building blocks. Proline-catalyzed α-aminoxylation, for example, can lead to the synthesis of enantiomerically pure 1,2-diols, which are versatile intermediates in the synthesis of complex natural products. nih.gov

The exploration of multi-component reactions (MCRs) is another exciting frontier. The ability of proline-based catalysts to facilitate the assembly of multiple starting materials in a single step offers significant advantages in terms of efficiency and atom economy. Research into the use of this compound in MCRs could lead to the rapid generation of complex molecular architectures from simple precursors.

Development of More Sustainable and Environmentally Benign Catalytic Systems

A major thrust in modern chemistry is the development of sustainable methodologies, and the field of organocatalysis with this compound is no exception. Key strategies include the immobilization of the catalyst on solid supports for enhanced recyclability and the utilization of greener solvent systems.

Immobilized Catalysts for Enhanced Reusability:

To address the challenges of catalyst separation and reuse, researchers have explored the grafting of proline derivatives onto solid supports. One notable example involves the covalent anchoring of proline and benzylpenicillin derivatives onto mesoporous silica (B1680970) (MCM-41). scbt.com These hybrid catalysts have demonstrated reusability in direct asymmetric aldol reactions without a significant drop in enantioselectivity or loss of the mesostructure. scbt.com Another approach involves the functionalization of magnetic nanoparticles with proline analogues, which allows for easy magnetic separation and recycling of the catalyst. rsc.org A study on an unprecedented proline-based heterogeneous organocatalyst on magnetic iron oxide nanoparticles for the selective production of vanillin (B372448) showcased the potential for high efficiency, recoverability, and reusability. rsc.org

| Support Material | Catalyst Type | Application | Key Finding |

| Mesoporous Silica (MCM-41) | Grafted Proline Derivative | Asymmetric Aldol Reaction | Reusable with no significant loss of enantioselectivity. scbt.com |

| Magnetic Nanoparticles (γ-Fe2O3@SiO2) | Proline Analogue | Oxidation of Isoeugenol | High efficiency, recoverability, and reusability. rsc.org |

| Ni(II)-Schiff base complexes | (S)-N-benzylproline-derived ligand | Asymmetric amino acid synthesis | Recovered in ~70% yield and reused. beilstein-journals.org |

Greener Solvent Systems:

The use of environmentally benign solvents is another cornerstone of sustainable catalysis. Research has shown that proline-catalyzed reactions can be effectively performed in alternative media such as ionic liquids and even water. buchler-gmbh.com For instance, L-proline demonstrated efficient catalysis in the synthesis of chromeno[2,3-d]pyrimidine-triones and xanthenes in water. rsc.org The development of L-proline-based natural deep eutectic solvents (NaDES) as both solvents and catalysts for the synthesis of aurones further highlights the move towards greener reaction conditions. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of this compound catalysis with continuous flow chemistry and automated synthesis platforms represents a significant leap towards more efficient, scalable, and safer chemical production. Flow chemistry, with its superior heat and mass transfer, allows for precise control over reaction parameters, leading to improved yields and selectivities.

While specific examples detailing the use of this compound in flow are still emerging, the broader field of organocatalysis in flow is rapidly advancing. The principles established for other proline-based catalysts can be readily applied. For example, the continuous synthesis of N-benzylhydroxylamine hydrochloride has been successfully demonstrated in a flow reactor, showcasing the potential for improved safety and efficiency compared to batch processes. nih.gov

Automated synthesis platforms, often coupled with flow reactors, can accelerate reaction optimization and discovery. High-throughput screening of reaction conditions, including catalyst loading, solvent, and temperature, can be performed rapidly, significantly reducing development time. An example of this is the high-throughput experimentation used to streamline the development of Ni/photoredox dual catalysis for synthesizing chiral N-benzylic heterocycles. nih.gov

The benefits of integrating this compound catalysis with these technologies include:

Enhanced Safety: Handling of hazardous reagents and intermediates is minimized in closed-loop flow systems.

Improved Scalability: Scaling up reactions is often more straightforward in flow reactors compared to traditional batch reactors.

Increased Efficiency: Precise control over reaction conditions leads to higher yields and selectivities.

Rapid Optimization: Automated platforms enable the rapid screening of a large number of reaction parameters.

Exploration of N-Benzyl-(S)-proline in Multicatalytic Cascade Reactions

The development of multicatalytic cascade reactions, where multiple catalytic transformations occur in a single pot, is a highly desirable goal in organic synthesis as it mimics the efficiency of biosynthetic pathways. This compound and its derivatives are promising candidates for use in such complex reaction sequences due to their ability to catalyze a variety of bond-forming reactions.

A key area of exploration is the combination of organocatalysis with metal catalysis. For example, a cascade process could involve an initial this compound-catalyzed asymmetric reaction to generate a chiral intermediate, which then undergoes a subsequent metal-catalyzed cross-coupling reaction. A reported zinc-catalyzed cascade cyclization of N-propargylanilines and aziridines to form hexahydroimidazo[1,2-a]quinolines, which proceeds through a series of intramolecular hydroamination reactions, exemplifies the potential of such cascade processes. nih.gov

Another approach involves combining different types of organocatalysts. For instance, an this compound-catalyzed reaction could be followed by a reaction catalyzed by a different organocatalyst, such as a cinchona alkaloid derivative, to achieve a multi-step transformation in a one-pot fashion.

The design of cascade reactions involving this compound would offer several advantages:

Increased Molecular Complexity: Complex molecules can be synthesized from simple starting materials in a single operation.

Improved Efficiency: Time, resources, and purification steps are saved by avoiding the isolation of intermediates.

Novel Transformations: The combination of different catalytic cycles can lead to the discovery of new and unprecedented chemical reactions.

While specific examples of this compound in extensive cascade reactions are still emerging, the fundamental reactivity of proline derivatives suggests a fertile ground for future research in this area.

Design of Highly Efficient and Selective Catalysts with Low Catalyst Loading Capabilities

A significant goal in catalysis is to maximize efficiency and selectivity while minimizing the amount of catalyst required. For this compound, this involves the rational design of new derivatives that can operate effectively at low catalyst loadings, thereby reducing costs and simplifying purification.

One strategy to achieve this is to enhance the intrinsic activity of the catalyst through structural modification. For example, a study on the asymmetric synthesis of 3-methyl-β-proline and its application in Mannich-type reactions demonstrated that the modified catalyst was more soluble in nonpolar organic solvents and outperformed the unsubstituted β-proline, especially with less reactive ketones, even at low catalyst loadings. researchgate.net

Another approach is the development of bifunctional catalysts where the proline unit is combined with another functional group that can participate in the catalytic cycle. A new oxidatively stable (S)-N-benzylproline-derived ligand in Ni(II)–Schiff base complexes showed enhanced reactivity and stereoselectivity compared to the parent complex, with the added benefit of being recyclable. beilstein-journals.org

The development of highly active catalysts is often accompanied by a thorough optimization of reaction conditions. Studies have shown that parameters such as the choice of solvent and the presence of additives can have a significant impact on catalyst performance, allowing for a reduction in catalyst loading without compromising yield or enantioselectivity.

| Catalyst Modification | Reaction Type | Key Advantage |

| 3-Methyl-β-proline | Mannich-type reaction | Higher solubility and activity at low loading. researchgate.net |

| (S)-N-benzylproline-derived ligand in Ni(II) complex | Asymmetric amino acid synthesis | Enhanced reactivity and recyclability. beilstein-journals.org |

Future research in this area will likely focus on computational modeling to guide the design of new catalysts with optimized structures for high turnover numbers and on the development of novel activation strategies to enhance catalytic efficiency at very low concentrations.

Q & A

Q. How should researchers address discrepancies in reported yields or enantiomeric excess (ee) for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.